N-(6-Formylbenzo[d][1,3]dioxol-5-yl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC20138467
Molecular Formula: C15H13NO5S
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO5S |
|---|---|
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H13NO5S/c1-10-2-4-12(5-3-10)22(18,19)16-13-7-15-14(20-9-21-15)6-11(13)8-17/h2-8,16H,9H2,1H3 |
| Standard InChI Key | FIPZJZLYNHRRSG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C=O)OCO3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular formula of N-(6-Formylbenzo[d]dioxol-5-yl)-4-methylbenzenesulfonamide is C₁₅H₁₃NO₅S, with a molecular weight of 319.3 g/mol. The IUPAC name, N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide, reflects its two primary components:
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A benzo[d]dioxole ring substituted with a formyl group at the 6-position.
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A 4-methylbenzenesulfonamide group linked to the 5-position of the benzodioxole ring.
The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the sulfonamide’s NH group and the adjacent oxygen atoms, as evidenced by its InChIKey (FIPZJZLYNHRRSG-UHFFFAOYSA-N).
Table 1: Molecular Properties of N-(6-Formylbenzo[d]dioxol-5-yl)-4-methylbenzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₅S |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | N-(6-formyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C=O)OCO3 |
| InChIKey | FIPZJZLYNHRRSG-UHFFFAOYSA-N |
| PubChem CID | 7148154 |
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(6-Formylbenzo[d]dioxol-5-yl)-4-methylbenzenesulfonamide typically involves a multi-step protocol:
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Formylation of Benzodioxole: Introduction of the formyl group at the 6-position of 5-aminobenzo[d]dioxole via Vilsmeier-Haack reaction or directed ortho-metalation.
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Sulfonamide Coupling: Reaction of the formylated benzodioxole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Key Reaction:
Optimization Challenges
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Regioselectivity: Ensuring formylation occurs exclusively at the 6-position requires careful control of reaction conditions.
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Purification: The compound’s moderate solubility in organic solvents necessitates chromatographic purification for high yields.
Physicochemical Properties
Solubility and Stability
N-(6-Formylbenzo[d]dioxol-5-yl)-4-methylbenzenesulfonamide exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMSO (≥10 mg/mL). It remains stable under ambient conditions for extended periods, though prolonged exposure to light may induce decomposition.
Reactivity
The formyl group serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), while the sulfonamide moiety can participate in hydrogen bonding or act as a leaving group under basic conditions.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the benzodioxole or sulfonamide moieties could optimize biological activity. For example:
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Replacing the methyl group in the 4-methylbenzenesulfonamide with halogens to enhance lipophilicity.
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Introducing electron-withdrawing groups to the benzodioxole ring to improve metabolic stability.
Toxicological Profiling
Comprehensive in vitro and in vivo studies are needed to evaluate cytotoxicity, hepatotoxicity, and pharmacokinetic properties.
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